molecular formula C16H18ClN3O2 B14928915 1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide

1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-(prop-2-en-1-yl)-1H-pyrazole-3-carboxamide

Cat. No.: B14928915
M. Wt: 319.78 g/mol
InChI Key: DQMYALRRHUVPJJ-UHFFFAOYSA-N
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Description

N-ALLYL-1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of an allyl group, a chlorinated phenoxy moiety, and a pyrazole carboxamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ALLYL-1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction, often using allyl bromide and a suitable base such as potassium carbonate.

    Attachment of the Chlorinated Phenoxy Moiety: The chlorinated phenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where the phenol derivative reacts with a chlorinated benzene compound in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-ALLYL-1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an aldehyde under appropriate conditions.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The chlorinated phenoxy moiety can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield an epoxide, while reduction of a nitro group can yield an amine.

Scientific Research Applications

N-ALLYL-1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-ALLYL-1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions.

    Interacting with Receptors: The compound may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses.

    Disrupting Cellular Processes: It can interfere with various cellular processes, such as DNA replication and protein synthesis, leading to cell death or growth inhibition.

Comparison with Similar Compounds

N-ALLYL-1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE can be compared with other similar compounds, such as:

    N-ALLYL-1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE: This compound shares a similar structure but may have different substituents on the pyrazole ring or the phenoxy moiety.

    N-ALLYL-1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE: This compound has a similar pyrazole core but different functional groups, leading to variations in its chemical and biological properties.

The uniqueness of N-ALLYL-1-[(4-CHLORO-3,5-DIMETHYLPHENOXY)METHYL]-1H-PYRAZOLE-3-CARBOXAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities.

Properties

Molecular Formula

C16H18ClN3O2

Molecular Weight

319.78 g/mol

IUPAC Name

1-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-prop-2-enylpyrazole-3-carboxamide

InChI

InChI=1S/C16H18ClN3O2/c1-4-6-18-16(21)14-5-7-20(19-14)10-22-13-8-11(2)15(17)12(3)9-13/h4-5,7-9H,1,6,10H2,2-3H3,(H,18,21)

InChI Key

DQMYALRRHUVPJJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1Cl)C)OCN2C=CC(=N2)C(=O)NCC=C

Origin of Product

United States

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